3-O-Hydroxyethyl-D-glucose

Description

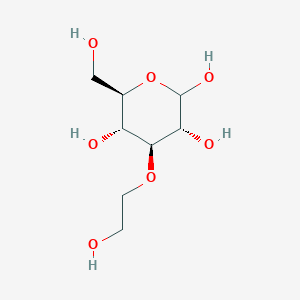

Structure

3D Structure

Properties

CAS No. |

25018-14-8 |

|---|---|

Molecular Formula |

C8H16O7 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-4-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C8H16O7/c9-1-2-14-7-5(11)4(3-10)15-8(13)6(7)12/h4-13H,1-3H2/t4-,5-,6-,7+,8?/m1/s1 |

InChI Key |

KKAPTPWHTOPEMR-IYWGXSQHSA-N |

SMILES |

C(COC1C(C(OC(C1O)O)CO)O)O |

Isomeric SMILES |

C(CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O)O |

Canonical SMILES |

C(COC1C(C(OC(C1O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Hydroxyethyl-D-glucose: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-O-Hydroxyethyl-D-glucose, a modified monosaccharide of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of Modified Monosaccharides

Monosaccharides, the fundamental units of carbohydrates, play a pivotal role in numerous biological processes. The chemical modification of these simple sugars, such as D-glucose, can lead to novel compounds with unique properties and functionalities. The introduction of a hydroxyethyl group at the C3 position of D-glucose yields this compound, a molecule with altered polarity, solubility, and potential for further chemical derivatization. Understanding the characteristics of such modified monosaccharides is crucial for their application in various scientific domains, including drug delivery, biocompatible materials, and as metabolic probes. While less common than its methylated counterpart, 3-O-methyl-D-glucose, the hydroxyethyl derivative offers a terminal hydroxyl group, providing a reactive site for further functionalization.

Chemical Structure and Nomenclature

This compound is a derivative of D-glucose where the hydroxyl group at the C3 position is ether-linked to a 2-hydroxyethyl group.

-

IUPAC Name: (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal

-

CAS Number: 25018-14-8[1]

-

Molecular Formula: C₈H₁₆O₇

-

Molecular Weight: 224.21 g/mol [1]

The core structure is that of D-glucose, which exists in equilibrium between its open-chain aldehyde form and, more predominantly in solution, its cyclic hemiacetal forms (pyranose and furanose).[2] The presence of the hydroxyethyl group at the C3 position can influence the equilibrium between the α and β anomers of the glucopyranose form.[2]

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from commercial suppliers, as well as by analogy to D-glucose and related derivatives, we can summarize its key properties.

| Property | Value/Description | Source/Rationale |

| Appearance | White to yellow powder or crystalline solid. | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Solubility | Expected to be highly soluble in water and polar organic solvents like DMSO. | Inferred from the high solubility of D-glucose and the hydrophilic nature of the hydroxyethyl group. |

| Stereochemistry | As a derivative of D-glucose, it retains the stereochemical configuration of the parent molecule. | Based on its nomenclature and synthetic origin from D-glucose. |

| Anomeric Forms | In solution, it is expected to exist as an equilibrium mixture of α and β anomers. | This is a characteristic property of glucose and its derivatives in solution.[2] |

Synthesis of this compound: A Methodological Approach

The synthesis of specifically substituted glucose ethers requires a strategic approach involving the protection of other hydroxyl groups to ensure regioselectivity. A common strategy involves the use of protecting groups to shield the more reactive hydroxyls, allowing for selective alkylation of the desired position.

Conceptual Synthesis Workflow

A plausible synthetic route to this compound involves the following key steps:

-

Protection of D-glucose: The hydroxyl groups at C1, C2, C5, and C6 of D-glucose are protected to leave the C3 hydroxyl group available for reaction. A common protecting group for this purpose is the formation of a di-O-isopropylidene derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Hydroxyethylation: The free hydroxyl group at the C3 position is then reacted with a suitable hydroxyethylating agent.

-

Deprotection: The protecting groups are removed under acidic conditions to yield the final product, this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the selective alkylation of glucose and the synthesis of related iodo-derivatives.[3]

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Rationale: This step protects all but the C3 hydroxyl group, making it the sole reactive site for the subsequent etherification. The use of acetone with an acid catalyst is a standard procedure for forming isopropylidene acetals with cis-diols.[4]

-

Suspend anhydrous D-glucose in anhydrous acetone.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like boron trifluoride etherate).[4]

-

Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Hydroxyethylation of the Protected Glucose

-

Rationale: This step introduces the hydroxyethyl group at the C3 position. The choice of a protected hydroxyethylating agent, such as 2-(vinyloxy)ethanol followed by hydrolysis, or direct reaction with ethylene oxide or a 2-haloethanol, can be employed. The use of a strong base is necessary to deprotonate the C3 hydroxyl, forming a more nucleophilic alkoxide.

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Add a strong base, such as sodium hydride, to deprotonate the C3 hydroxyl group.

-

Slowly add a suitable hydroxyethylating agent (e.g., 2-bromoethanol or ethylene oxide).

-

Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water or a saturated ammonium chloride solution.

-

Extract the product into an organic solvent and purify by column chromatography.

Step 3: Deprotection to Yield this compound

-

Rationale: The final step involves the removal of the isopropylidene protecting groups to reveal the free hydroxyl groups of the glucose moiety. This is typically achieved by acid-catalyzed hydrolysis.

-

Dissolve the purified 3-O-(2-hydroxyethyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid).

-

Heat the mixture gently to facilitate the hydrolysis of the acetal groups.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Neutralize the acid and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The ¹H-NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the anomeric equilibrium.[5][6] Key expected signals would include:

-

Anomeric protons (H-1) appearing as doublets in the region of δ 4.5-5.5 ppm, with distinct signals for the α and β anomers.

-

Protons of the glucose ring and the hydroxymethyl group (H-2 to H-6) resonating between δ 3.0 and 4.0 ppm.

-

Signals corresponding to the methylene protons of the hydroxyethyl group (-O-CH₂-CH₂-OH), likely appearing as multiplets in the region of δ 3.5-4.0 ppm.

-

A commercial supplier confirms that the ¹H-NMR spectrum corresponds to the assigned structure.[1]

-

-

¹³C-NMR: The ¹³C-NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

The anomeric carbon (C-1) would be the most downfield signal, typically in the range of δ 90-100 ppm.[6]

-

The other carbons of the glucose ring (C-2 to C-5) would resonate between δ 70 and 80 ppm.[6]

-

The C-6 carbon would appear around δ 60-65 ppm.[6]

-

The two carbons of the hydroxyethyl group would be expected in the region of δ 60-75 ppm.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique would be suitable for determining the molecular weight of the compound. The expected [M+Na]⁺ adduct would have an m/z of 247.08.

-

Tandem MS (MS/MS): Fragmentation analysis would likely show characteristic losses of water molecules and fragmentation of the glucose ring and the hydroxyethyl side chain, providing structural confirmation.

Potential Applications in Research and Drug Development

While specific applications of this compound are not yet widely documented, its structure suggests several potential areas of utility, particularly by analogy to related compounds like hydroxyethyl starch (HES) and other modified sugars.

Drug Delivery and Bioconjugation

The presence of a terminal hydroxyl group on the hydroxyethyl moiety provides a convenient handle for further chemical modification. This allows for the conjugation of drugs, imaging agents, or targeting ligands. The overall hydrophilic nature of the molecule could enhance the aqueous solubility of poorly soluble drugs. The parent polymer, HES, is used in drug delivery systems, suggesting the monomeric unit may also have favorable properties.[7][8][9]

Caption: Potential role of this compound in drug delivery.

Probing Glucose Transport and Metabolism

Modified glucose analogues are valuable tools for studying glucose transport mechanisms. For instance, 3-O-methyl-D-glucose is a known substrate for glucose transporters but is not metabolized, making it useful for transport studies. It is plausible that this compound could serve a similar purpose. Its potential interaction with glucose transporters and subsequent metabolic fate would be a valuable area of investigation.

Development of Biocompatible Materials

The hydroxyethylation of polysaccharides like cellulose and starch is a well-established method to produce biocompatible and water-soluble polymers used in a variety of pharmaceutical and biomedical applications, including hydrogels and thickening agents.[9][10] As the monomeric unit, this compound could be a building block for the synthesis of novel, well-defined biocompatible polymers or as a component in the formulation of biomaterials.

Conclusion and Future Perspectives

This compound represents a structurally interesting modification of a fundamental biomolecule. While detailed characterization and application studies are currently limited in the public domain, its chemical features suggest significant potential. The presence of a reactive hydroxyl group on the C3 side chain opens avenues for the creation of novel bioconjugates and materials. Future research should focus on a more detailed elucidation of its physicochemical properties, the development of optimized and scalable synthetic routes, and the exploration of its biological activities, particularly its interaction with glucose transporters and its potential as a building block for drug delivery systems. As the demand for biocompatible and functionalized molecules grows, we anticipate that derivatives such as this compound will garner increasing interest from the scientific community.

References

- So, M., Rattanapan, A., & Parnham, M. J. (2026). Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. Plants, 15(3), 469.

-

Carl ROTH. (n.d.). This compound, 1 g, CAS No. 25018-14-8. Retrieved February 9, 2026, from [Link]

- Roberts, J. D., & Caserio, M. C. (2021, July 31). 20.3: The Structure and Properties of D-Glucose. Chemistry LibreTexts.

- Klingler, F. D., & Psiorz, M. (1996). Process for preparing 1,2-5,6-diacetone-D-glucose. U.S.

- Ziegler, T., & Stey, G. (2025, August 6). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose.

- PubChem. (n.d.). 3-deoxy-D-glucose.

- Myburgh, J. A., & Mythen, M. G. (2013). Effect of hydroxyethyl starch on blood glucose levels. Critical Care, 17(5), 183.

- Rivlin, M., & Navon, G. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Journal of Biomolecular NMR, 72(3-4), 131-140.

- O'Brien, M., & O'Connor, K. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D-(+)-Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 8(7), 45-51.

- PubChem. (n.d.). 3-o-Hydroxypropyl-D-glucose.

- Kasaai, M. R. (2018). Pharmaceutical and Medicinal Applications for a Derivative of Starch, Hydroxyethyl Starch: A Global View. Journal of Pharmaceutical Sciences, 107(12), 2969-2980.

- Bignan, G., Morin, C., & Vidal, M. (1993). Synthesis of 3-O-(iodoethyl)-D-glucose, a stable iodo derivative of D-glucose for medical imaging.

- Li, Y., et al. (2021). Effect of hydroxyethyl starch on drug stability in sustained-release microspheres. International Journal of Pharmaceutics, 609, 121163.

- Pana, A. M., et al. (2011). 1H-NMR spectrum of D-glucose oligomer.

- The Chemistry Classroom. (2020, May 28). Kiliani Fischer synthesis | Interconversion of Aldopentose to Aldohexose | Arabinose to Glucose [Video]. YouTube.

- IOSR Journals. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D - (+)

- MassBank. (2017, November 29). D-Glucose.

- Zuben, E. D. S. V., et al. (2022). Hydroxyethylcellulose-Based Hydrogels Containing Liposomes Functionalized with Cell-Penetrating Peptides for Nasal Delivery of Insulin in the Treatment of Diabetes. Pharmaceutics, 14(11), 2492.

- ResearchGate. (n.d.). ESI mass spectrum of D-glucose oligomer.

- ResearchGate. (n.d.). ¹H NMR spectra of the hydroxyl protons of 0.

- HEC. (2013, October 16). Application of HydroxyEthyl Cellulose in Drugs and Food.

- Bekeschus, S., et al. (2022). d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species. ACS Omega, 7(35), 30736-30747.

- ECHA. (n.d.).

Sources

- 1. This compound, 1 g, CAS No. 25018-14-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of 3-O-(iodoethyl)-D-glucose, a stable iodo derivative of D-glucose for medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. celluloseether.com [celluloseether.com]

- 10. mdpi.com [mdpi.com]

Technical Monograph: 3-O-Hydroxyethyl-D-glucose (CAS 25018-14-8)

Advanced Characterization, Sourcing, and Analytical Applications

Executive Summary

3-O-Hydroxyethyl-D-glucose (3-O-HEG) is a critical monosaccharide derivative primarily utilized as a reference standard in the pharmacokinetic profiling of Hydroxyethyl Starch (HES) . While HES serves as a colloidal plasma volume expander, its clinical safety profile—specifically regarding Acute Kidney Injury (AKI) and tissue storage—depends heavily on its metabolic stability. This stability is dictated by the substitution pattern of hydroxyethyl groups on the glucose backbone.[1]

This guide provides a rigorous technical analysis of 3-O-HEG, moving beyond simple catalog listings to address the chemical, biological, and analytical challenges required for its effective deployment in drug development and metabolic research.

Part 1: Chemical Identity & Physicochemical Profile

Unlike the polydisperse polymer HES, 3-O-HEG is a distinct monomeric entity. Its precise identification is paramount, as confusion with the 2-O- or 6-O- isomers will invalidate metabolic stability data.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3-O-(2-Hydroxyethyl)-D-glucose |

| CAS Registry Number | 25018-14-8 |

| Molecular Formula | C₈H₁₆O₇ |

| Molecular Weight | 224.21 g/mol |

| Physical State | White to off-white crystalline powder or lyophilized solid |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in methanol |

| Isomeric Purity Requirement | ≥ 98% (Critical for differentiating from 2-O/6-O isomers) |

| Key Identifier | Distinct 1H-NMR shift for the H-3 proton compared to unsubstituted glucose |

Technical Note: The "3-O-" designation indicates the hydroxyethyl ether linkage is exclusively at the Carbon-3 position of the glucose ring. In HES polymers, substitution at C2 sterically hinders alpha-amylase hydrolysis, prolonging half-life. Substitution at C3 (and C6) is less effective at inhibition. Therefore, 3-O-HEG is a marker for the "accessible" or "less stable" fractions of the starch polymer [1, 2].

Part 2: Biological Context & Metabolic Pathway[3]

The utility of 3-O-HEG is best understood within the catabolic pathway of Hydroxyethyl Starch. The body processes HES via serum

-

C2-Substitution: Strongest inhibition of amylase (prolonged retention).

-

C3/C6-Substitution: Weaker inhibition (faster degradation).

Researchers use 3-O-HEG as a standard to quantify the Molar Substitution (MS) and the C2/C6 ratio in biological samples. A higher presence of 3-O-HEG relative to 2-O-HEG in hydrolysates indicates a specific degradation profile of the parent drug.

Visualization: HES Metabolic & Analytical Workflow

Figure 1: The metabolic degradation of HES in vivo compared to the analytical hydrolysis required to isolate and quantify 3-O-HEG.

Part 3: Supplier Qualification Framework

Sourcing CAS 25018-14-8 requires vigilance. Many industrial suppliers offer "Hydroxyethyl Glucose" which is a random mixture of isomers (2-O, 3-O, 6-O) intended for polymer synthesis, not analytical chemistry.

Do not purchase "Technical Grade" material for bioanalysis. Use this qualification checklist:

1. Isomeric Specificity Verification

-

Requirement: The Certificate of Analysis (CoA) must explicitly state "3-O-isomer" and provide data ruling out significant contamination from 2-O or 6-O isomers.

-

Validation: Request a 13C-NMR spectrum . The carbon signals for the glucose ring shift predictably depending on the substitution site.

-

C3 Substitution: Look for a downfield shift of the C3 signal (~83-85 ppm) compared to unsubstituted glucose (~76 ppm).

-

2. Purity for Bioanalysis

-

Minimum Purity: >98% (HPLC/GC).

-

Impurities: Free glucose (interferes with total glucose assays) and ethylene glycol (toxic synthesis byproduct) must be quantified and minimized.

3. Recommended Supplier Tiers

-

Tier 1 (Certified Reference Materials): Companies like LGC Standards or Toronto Research Chemicals (TRC) . These vendors synthesize the compound via regioselective protection/deprotection chemistry, ensuring the hydroxyethyl group is only at C3 [3].

-

Tier 2 (Fine Chemical Suppliers): Vendors like Carl Roth or Santa Cruz Biotechnology . Suitable for general research but require internal batch validation before use in GLP studies [4].

Part 4: Self-Validating Analytical Protocol

To quantify 3-O-HEG in plasma or urine (e.g., to determine HES accumulation), a derivatization-based GC-MS approach is the gold standard.

Protocol: Determination of HES Substitution Pattern

Objective: Quantify 3-O-HEG relative to 2-O-HEG to calculate the C2/C6 ratio.

-

Sample Preparation (Hydrolysis):

-

Take 100 µL of biological fluid (plasma/urine).

-

Add 500 µL of 2M Trifluoroacetic acid (TFA).

-

Incubate: 100°C for 2-4 hours. Causality: This harsh acidic condition breaks all glycosidic bonds, converting the HES polymer entirely into monomeric glucose and hydroxyethyl-glucose units.

-

-

Drying & Derivatization:

-

Evaporate TFA under a nitrogen stream (critical to prevent column damage).

-

Add Oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) to prevent ring closure (anomerization), simplifying the chromatogram.

-

Add Silylating agent (e.g., MSTFA or BSTFA). Causality: Hydroxyethyl glucose is non-volatile. Silylation replaces active hydrogens with trimethylsilyl groups, making the molecule volatile and thermally stable for GC analysis.

-

-

GC-MS Analysis:

-

Column: Fused silica capillary column (e.g., DB-5ms).

-

Injection: Splitless mode (for high sensitivity).

-

Detection: Mass Spectrometry (EI mode).

-

Identification: Compare retention times and mass spectra against the CAS 25018-14-8 reference standard .

-

Self-Validation: The 3-O-HEG peak must be resolved from the 2-O-HEG and 6-O-HEG peaks. If peaks co-elute, adjust the temperature ramp rate.

-

Visualization: Analytical Decision Logic

Figure 2: Decision tree for optimizing the separation of hydroxyethyl glucose isomers.

Part 5: References

-

Luminix Health. (n.d.). This compound Product Data. Retrieved from [Link]

-

Carl Roth. (2024). This compound, 1 g, CAS No. 25018-14-8.[2][3][4][5] Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Hydroxyethyl starch derivatives. Retrieved from [Link]

-

Jung, et al. (2025). Effect of hydroxyethyl starch on blood glucose levels. Korean Journal of Anesthesiology. Retrieved from [Link]

Sources

- 1. What is the mechanism of Hydroxyethyl Starch? [synapse.patsnap.com]

- 2. This compound | 25018-14-8 [chemicalbook.com]

- 3. This compound, 1 g, CAS No. 25018-14-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 4. luminixhealth.com [luminixhealth.com]

- 5. This compound, 1 g, CAS Nr. 25018-14-8 | Monosaccharide | Kohlenhydrate | Biochemikalien - Produkterweiterung | Aktionen | Carl ROTH - Österreich [carlroth.com]

3-O-Hydroxyethyl-D-glucose (3HEG): Structural Marker & Bioanalytical Target

[1]

Executive Summary

This compound (3HEG) (CAS: 25018-14-8) is a synthetic glucose ether.[1] Unlike metabolic probes such as 2-Deoxyglucose (2-DG) or 3-O-Methylglucose (3-OMG), 3HEG is not typically used to measure glucose transport or glycolysis rates.[1] Instead, it serves as a critical structural analyte and metabolic reference standard in the development of Hydroxyethyl Starch (HES) therapeutics.

Its primary research utility lies in:

-

Polymer Characterization: Determining the Molar Substitution (MS) and C2/C6 substitution ratio of HES, which dictates the drug's half-life.

-

Pharmacokinetic Monitoring: Quantifying HES accumulation and renal clearance via hydrolysis-based assays.

-

Transporter Specificity Studies: Serving as a negative control for glucose transporter (GLUT) affinity due to steric hindrance at the C3 position.

Chemical Identity & Properties

3HEG is a glucose molecule where the hydroxyl group at the C3 position is replaced by a hydroxyethyl ether group (–O–CH₂–CH₂–OH).

| Property | Specification |

| IUPAC Name | 3-O-(2-Hydroxyethyl)-D-glucopyranose |

| Molecular Formula | C₈H₁₆O₇ |

| Molecular Weight | 224.21 g/mol |

| Solubility | Highly soluble in water; soluble in methanol/ethanol.[1] |

| Stability | Stable under neutral conditions; requires strong acid for hydrolysis from starch backbone.[1] |

| Key Distinction | Non-Metabolizable: The C3 modification prevents phosphorylation by hexokinase in a manner similar to 3-OMG, but the bulky hydroxyethyl group also significantly reduces GLUT affinity.[1] |

Core Application: Hydroxyethyl Starch (HES) Characterization

The clinical efficacy of HES (e.g., Voluven®, Hespan®) depends on its resistance to degradation by serum

The "Substitution Pattern" Logic

-

C2-Substitution (2HEG): Strongly inhibits

-amylase (Prolongs half-life).[1] -

C6-Substitution (6HEG): Weakly inhibits

-amylase (Shorter half-life).[1] -

C3-Substitution (3HEG): Less common but structurally significant. It contributes to the total Molar Substitution (MS) .

Research Protocol: To determine the "C2/C6 Ratio" (a critical critical quality attribute), researchers must hydrolyze the HES polymer and quantify the relative abundance of 2HEG, 3HEG, and 6HEG.

Experimental Workflow: HES Structural Analysis

The following protocol describes the "Gold Standard" method for quantifying 3HEG to characterize HES polymers.

Step 1: Acid Hydrolysis

-

Reagent: 2M Trifluoroacetic acid (TFA) or 1M HCl.

-

Procedure: Incubate HES sample (10 mg/mL) at 100°C for 2–4 hours.

-

Mechanism: This cleaves the

-1,4-glycosidic bonds of the starch backbone, releasing free glucose and hydroxyethylated glucose monomers (2HEG, 3HEG, 6HEG).

Step 2: Derivatization (Silylation)

-

Rationale: 3HEG is non-volatile and cannot be analyzed by GC-MS directly.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

-

Procedure: Dry the hydrolysate completely under nitrogen. Add 100 µL derivatization reagent and heat at 60°C for 30 mins.

-

Product: Trimethylsilyl (TMS) ether derivatives of 3HEG.

Step 3: GC-MS Quantification

-

Column: Fused silica capillary column (e.g., DB-5ms).

-

Detection: Electron Impact (EI) ionization.

-

Identification: 3HEG-TMS elutes at a distinct retention time between 2HEG and 6HEG.

-

Quantification: Use pure 3HEG reference standard to generate a calibration curve.

Biological Relevance & Transporter Specificity

Unlike 3-O-Methylglucose (3-OMG), which is actively transported by GLUTs but not metabolized, 3HEG shows poor affinity for glucose transporters .

Negative Control in Transport Assays

In drug discovery, specifically when characterizing novel hexose transporters (e.g., Plasmodium falciparum hexose transporter PfHT), 3HEG is used as a negative control ligand .

-

Mechanism: The bulky ethyl group at C3 creates steric hindrance that prevents the conformational shift required for GLUT-mediated transport.

-

Data Interpretation: If a transporter transports Glucose and 3-OMG but excludes 3HEG, it confirms that the C3-hydroxyl position is a critical binding determinant for that specific transporter.

Renal Clearance & Toxicology

In clinical toxicology studies of HES:

-

Accumulation: While unmodified glucose is metabolized, hydroxyethylated residues (including 3HEG) are not. They must be excreted renally.

-

Biomarker: Elevated urinary levels of 3HEG (detected via LC-MS/MS in negative APCI mode) serve as a specific biomarker for HES clearance rates.

LC-MS/MS Protocol for Biological Fluids

For analyzing 3HEG in plasma or urine (where derivatization for GC is too laborious), Liquid Chromatography-Mass Spectrometry is preferred.[1]

Protocol Parameters:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in Negative Mode .

-

Note: Electrospray Ionization (ESI) is often less sensitive for neutral sugars like 3HEG.

-

-

Precursor Ion: Formic acid adduct

. -

Transitions: Monitor transitions specific to the hydroxyethyl group loss.

-

Internal Standard:

-Glucose or deuterated 3-OMG.

References

-

Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. Source: German Sport University Cologne / Recent Advances in Doping Analysis.[1] URL:[Link]

-

Validation of the hexose transporter of Plasmodium falciparum as a novel drug target. Source: National Institutes of Health (PubMed Central). URL:[Link]

-

Determination of the molar substitution ratio of hydroxyethyl starches by gas chromatography. Source: Analytical Chemistry (ACS Publications). URL:[Link]

-

A method for detection and quantification of hydroxyethyl starch in plasma. Source: Critical Care (BioMed Central). URL:[Link]

-

Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives. Source: Carbohydrate Polymers (via PubMed). URL:[Link]

3-O-Hydroxyethyl-D-glucose molecular weight and formula

Regioselective Characterization, Synthesis, and Bioanalytical Significance in Hydroxyethyl Starch Pharmacokinetics

Executive Summary

This technical guide provides a comprehensive analysis of 3-O-Hydroxyethyl-D-glucose (3-O-HEG) , a critical metabolite and structural motif derived from the plasma volume expander Hydroxyethyl Starch (HES). While the C2- and C6-substituted isomers of HES are frequently discussed regarding molar substitution ratios, the C3-substituted glucose monomer represents a unique analytical challenge and a determinant of metabolic stability. This guide details its physicochemical properties, outlines a self-validating GC-MS analytical workflow, and elucidates its role in the pharmacological profile of HES.

Physicochemical Characterization

The molecule this compound is a monosaccharide derivative where the hydroxyl group at the carbon-3 position of the glucose backbone has been etherified with a hydroxyethyl group.

1.1 Core Identifiers

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₈H₁₆O₇ |

| Molecular Weight | 224.21 g/mol |

| CAS Number | 25018-14-8 (Isomer Specific) |

| Physical State | White to off-white crystalline powder |

| Solubility | Highly soluble in water, DMSO; sparingly soluble in ethanol |

1.2 Structural Logic

The introduction of the hydroxyethyl group (–CH₂CH₂OH) at C3 creates significant steric hindrance. Unlike C2-substitution, which primarily inhibits

Synthesis and Origin

2.1 Industrial Origin (HES Hydrolysis)

In clinical and research contexts, 3-O-HEG is rarely synthesized de novo for therapeutic use but is generated as a hydrolysis product of HES. HES is manufactured by reacting amylopectin with ethylene oxide in an alkaline medium.

-

Regioselectivity: The reaction yields substitutions at C2, C3, and C6.

-

Distribution: Typically, C2 > C6

C3. -

Isolation: To isolate 3-O-HEG, the polymer must undergo total acid hydrolysis, yielding a mixture of glucose, 2-O-HEG, 3-O-HEG, and 6-O-HEG.

2.2 Synthetic Pathway Diagram

The following diagram illustrates the generation of 3-O-HEG from the parent HES polymer and its differentiation from other isomers.

Figure 1: Pathway showing the generation of this compound via total acid hydrolysis of Hydroxyethyl Starch.

Analytical Methodologies (GC-MS)[1]

Quantifying 3-O-HEG requires distinguishing it from its structural isomers. Liquid Chromatography (LC) often struggles with resolution without specialized columns. Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is the gold standard for specificity.

3.1 Experimental Protocol: Determination of HEG Isomers

Objective: Quantify 3-O-HEG in plasma or HES raw material.

Reagents:

-

Trifluoroacetic acid (TFA), 2M.

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Internal Standard: Phenyl-β-D-glucopyranoside or Methyl-α-D-glucopyranoside.

Workflow:

-

Hydrolysis:

-

Aliquot 10 mg HES (or 100 µL plasma) into a screw-cap vial.

-

Add 1 mL 2M TFA. Cap tightly.

-

Incubate at 100°C for 2 hours . (Critical: Ensures complete depolymerization without degrading the ether bond).

-

-

Drying:

-

Evaporate TFA under a stream of nitrogen at 60°C.

-

Add 500 µL isopropanol and re-evaporate (azeotropic removal of residual acid).

-

-

Derivatization (Silylation):

-

Add 100 µL Pyridine + 100 µL MSTFA.

-

Incubate at 60°C for 30 minutes .

-

Mechanism: Replaces active hydrogens on -OH groups with -TMS (trimethylsilyl) groups, rendering the sugar volatile.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Inlet: 250°C, Split 1:10.

-

Temp Program: 150°C (1 min)

5°C/min

-

3.2 Identification Logic

The 3-O-HEG-TMS derivative elutes at a distinct retention time compared to 2-O and 6-O isomers.

-

Mass Spectrum: Look for characteristic fragmentation patterns.[1] The shift in mass of specific fragments (e.g., C2-C3 vs C4-C5 cleavage) identifies the position of the hydroxyethyl ether.

-

Validation: Use commercially available 3-O-HEG reference standards (e.g., from Carl Roth) to establish Retention Time (RT).

3.3 Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the isolation and detection of 3-O-HEG via GC-MS.

Biological & Pharmacological Significance[3]

The presence of the hydroxyethyl group at C3 is statistically less frequent than at C2, but it plays a disproportionate role in the pharmacokinetics of HES.

-

Enzymatic Resistance: Human

-amylase requires specific hydroxyl groups to bind and cleave the glycosidic backbone. Substitution at C2 is the primary inhibitor, but C3 substitution provides secondary steric shielding. -

Tissue Accumulation: Because 3-O-HEG linkages are difficult for lysosomal glucosidases to cleave, HES fragments rich in 3-O-substitution may accumulate in the reticuloendothelial system (RES), potentially contributing to HES-associated pruritus (itching) or renal storage.

-

C2/C6 Ratio vs. C3: While the C2/C6 ratio is the standard industry metric for HES classification (e.g., HES 130/0.4), the "silent" C3 substitution is a marker for the fraction of HES that is most resistant to biodegradation.

References

-

Carl Roth GmbH. (n.d.). This compound, 1 g, CAS No. 25018-14-8.[2][3][4] Retrieved from [Link]

-

Kulicke, W. M., Roessner, D., & Kull, W. (1993).[5] Characterization of Hydroxyethyl Starch by Polymer Analysis for Use as a Plasma Volume Expander. Starch/Stärke, 45(12), 445-450. (Detailed structural analysis of HES substitution patterns).

- Ergaliuly, G., et al. (2012). Detection and confirmation of hydroxyethylstarch (HES) in human urine by liquid chromatography–mass spectrometry. Recent Advances in Doping Analysis (20). (Describes the hydrolysis and MS detection of HEG metabolites).

-

PubChem. (n.d.).[6][7] Compound Summary: Hydroxyethyl starch hydrolysis products. National Library of Medicine. Retrieved from [Link]

Sources

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. This compound, 1 g, CAS No. 25018-14-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 3. This compound | 25018-14-8 [chemicalbook.com]

- 4. This compound, 1 g, CAS Nr. 25018-14-8 | Monosaccharide | Kohlenhydrate | Biochemikalien - Produkterweiterung | Aktionen | Carl ROTH - Österreich [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-o-Hydroxypropyl-D-glucose | C9H18O7 | CID 119025701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-O-Hydroxyethyl-D-glucose and 3-O-Methyl-D-glucose for Researchers and Drug Development Professionals

Introduction

In the landscape of drug discovery and metabolic research, glucose analogs serve as indispensable tools for elucidating the mechanisms of glucose transport and metabolism. Among these, 3-O-substituted D-glucose derivatives have garnered significant attention due to their specific interactions with glucose transporters and their varied metabolic fates. This technical guide provides a comprehensive comparison of two such analogs: 3-O-Hydroxyethyl-D-glucose and 3-O-Methyl-D-glucose.

This document will delve into the nuanced differences in their chemical structures, synthesis, physicochemical properties, and biological activities. By providing detailed experimental protocols and explaining the rationale behind methodological choices, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these compounds in their studies.

Structural and Physicochemical Differentiation

The fundamental difference between this compound and 3-O-Methyl-D-glucose lies in the substituent at the C3 hydroxyl group of the glucose molecule. This seemingly minor alteration imparts distinct physicochemical properties that influence their biological behavior.

-

3-O-Methyl-D-glucose features a methyl ether linkage (-OCH₃) at the C3 position. The methyl group is relatively small and non-polar, which minimally alters the overall size and shape of the glucose molecule while increasing its lipophilicity compared to native glucose.

-

This compound , in contrast, possesses a hydroxyethyl ether linkage (-OCH₂CH₂OH) at the C3 position. The presence of the terminal hydroxyl group in the hydroxyethyl moiety introduces an additional site for hydrogen bonding, thereby increasing the molecule's polarity and potential for interaction with aqueous environments and biological macromolecules.

A comparative summary of their key physicochemical properties is presented below:

| Property | 3-O-Methyl-D-glucose | This compound | Reference |

| Molecular Formula | C₇H₁₄O₆ | C₈H₁₆O₇ | [1] |

| Molecular Weight | 194.18 g/mol | 224.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | White to yellow powder/solid | |

| Solubility | Soluble in water | Expected to be soluble in water | |

| Key Structural Difference | Methyl ether at C3 | Hydroxyethyl ether at C3 |

Synthesis Strategies: A Tale of Two Ethers

The synthesis of both compounds typically involves the protection of other hydroxyl groups on the glucose molecule, followed by the specific etherification of the C3 hydroxyl group, and subsequent deprotection.

Synthesis of 3-O-Methyl-D-glucose via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2] This Sₙ2 reaction involves an alkoxide nucleophile attacking an alkyl halide.[2] For the synthesis of 3-O-Methyl-D-glucose, a multi-step process involving protection, methylation, and deprotection is necessary to ensure regioselectivity.

Experimental Protocol: Synthesis of 3-O-Methyl-D-glucose

-

Protection: Start with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a commercially available protected form of glucose. This protects all hydroxyl groups except for the one at the C3 position.

-

Alkoxide Formation: Dissolve the protected glucose in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The NaH acts as a strong base to deprotonate the C3 hydroxyl group, forming a nucleophilic alkoxide.

-

Methylation: While stirring at 0 °C, add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The alkoxide will attack the methyl iodide in an Sₙ2 reaction to form the methyl ether.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude methylated product in an aqueous solution of a strong acid, such as hydrochloric acid (HCl), and heat to facilitate the hydrolysis of the isopropylidene protecting groups.

-

Purification: Neutralize the reaction mixture and purify the resulting 3-O-Methyl-D-glucose by recrystallization or column chromatography on silica gel.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that involves the introduction of a carboxymethyl group followed by its reduction.[3]

Experimental Protocol: Synthesis of this compound

-

Protection and Carboxymethylation: Begin with a suitably protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. React this with sodium chloroacetate in the presence of a base to introduce a carboxymethyl group at the C3 position.

-

Esterification: Convert the resulting carboxylic acid to its methyl ester by reaction with methanol in the presence of an acid catalyst.

-

Reduction: Dissolve the carboxymethyl ester derivative in an anhydrous ether solvent. Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C under an inert atmosphere. This will reduce the ester to the corresponding primary alcohol, yielding the hydroxyethyl group.

-

Quenching and Extraction: Carefully quench the excess reducing agent with ethyl acetate followed by water. Extract the product into an organic solvent, dry the organic layer, and concentrate.

-

Deprotection and Purification: Remove the isopropylidene protecting groups by acid-catalyzed hydrolysis as described for the methyl derivative. Purify the final product, this compound, using appropriate chromatographic techniques.[4]

Biological Interactions and Metabolic Fate

The primary divergence in the biological application of these two molecules stems from their differing metabolic stability.

3-O-Methyl-D-glucose is widely recognized as a non-metabolizable glucose analog.[1] It is transported into cells via the same glucose transporters (GLUTs) as D-glucose, but the methyl group at the C3 position prevents its phosphorylation by hexokinase, the first and rate-limiting enzyme in glycolysis.[1][5] This metabolic inertia makes 3-O-Methyl-D-glucose an excellent tool for studying glucose transport kinetics in isolation from subsequent metabolic pathways.[5] Because it is not metabolized, it does not accumulate within cells against a concentration gradient and will equilibrate across the cell membrane.[6]

This compound , on the other hand, presents a more complex metabolic profile. The presence of a terminal hydroxyl group on the hydroxyethyl substituent raises the possibility of its phosphorylation by cellular kinases, although likely at a much lower efficiency than glucose itself. Studies on hydroxyethyl starch (a polymer of hydroxyethylated glucose units) suggest that the hydroxyethyl groups can be metabolized, albeit slowly.[7] The exact metabolic fate of monomeric this compound within the cell is not as well-characterized as its methylated counterpart and warrants further investigation. It is plausible that it may be a poor substrate for hexokinase, but its potential for other enzymatic modifications cannot be discounted.

Analytical Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the structural confirmation and purity assessment of these glucose analogs.

NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for verifying the structure of these compounds. Key diagnostic signals in the ¹H NMR spectrum include the anomeric proton and the protons of the respective substituent at the C3 position. In the ¹³C NMR spectrum, the chemical shift of the C3 carbon will be significantly affected by the ether linkage.

Mass Spectrometry: MS provides an accurate determination of the molecular weight of the synthesized compounds, confirming the successful incorporation of the methyl or hydroxyethyl group.

Application in Glucose Transport Studies

The non-metabolizable nature of 3-O-Methyl-D-glucose has made it a cornerstone in the study of glucose transport. A common application involves competitive uptake assays using a radiolabeled glucose analog.

Experimental Protocol: Competitive Glucose Uptake Assay

-

Cell Culture: Plate cells of interest (e.g., adipocytes, myocytes, or cancer cell lines) in a multi-well plate and culture until they reach the desired confluency or differentiation state.

-

Starvation: To upregulate glucose transporters to the cell surface, starve the cells of glucose by incubating them in a glucose-free medium for a defined period (e.g., 1-2 hours).

-

Incubation with Analogs: Prepare assay solutions containing a fixed concentration of a radiolabeled glucose analog (e.g., [³H]-3-O-Methyl-D-glucose) and varying concentrations of the unlabeled competitor (either 3-O-Methyl-D-glucose or this compound).

-

Uptake: Remove the starvation medium and add the assay solutions to the cells. Incubate for a short, defined period to measure the initial rate of uptake.

-

Wash: Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular radiolabeled analog.

-

Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., containing sodium hydroxide or a detergent). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the intracellular radioactivity as a function of the competitor concentration to determine the inhibitory constant (Ki) of each analog, which provides a measure of its affinity for the glucose transporters.

Conclusion

3-O-Methyl-D-glucose and this compound, while structurally similar, exhibit key differences that dictate their utility in scientific research. 3-O-Methyl-D-glucose's established role as a non-metabolizable analog makes it an invaluable tool for dissecting the intricacies of glucose transport. The biological properties of this compound are less defined, and further research is warranted to fully understand its metabolic fate and potential applications. This guide provides a solid foundation for researchers to design and execute experiments utilizing these important chemical probes, ultimately contributing to a deeper understanding of glucose metabolism and the development of novel therapeutic strategies.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.

- Shyluk, W. P., & Timell, T. E. (1956). A new method for preparing hydroxyethyl ethers of glucose. Canadian Journal of Chemistry, 34(5), 571-574.

-

PubChem. (n.d.). 3-O-Methylglucose. National Center for Biotechnology Information. Retrieved from [Link]

- Sokoloff, L., et al. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 54(4), 1498-1504.

-

PubChem. (n.d.). 6-O-(2-Hydroxyethyl)-D-glucose. National Center for Biotechnology Information. Retrieved from [Link]

- Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. (2026). Plants, 15(3), 469.

-

Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2020, April 9). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. Retrieved from [Link]

-

YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

JoVE. (2017, June 25). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Retrieved from [Link]

- Lee, S. J., et al. (2014). Effect of hydroxyethyl starch on blood glucose levels in non-diabetic patients undergoing spinal anesthesia. Korean Journal of Anesthesiology, 66(5), 378–383.

- Bunn, R. C., et al. (1995). Protein Interactions with the Glucose Transporter Binding Protein GLUT1CBP That Provide a Link between GLUT1 and the Cytoskeleton. Journal of Biological Chemistry, 270(49), 29551-29558.

-

YouTube. (2019, August 20). Glucose Transport | Metabolism. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]

- 4. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]

- 5. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.co.jp [revvity.co.jp]

- 7. researchgate.net [researchgate.net]

Technical Assessment: Solubility Profile of 3-O-Hydroxyethyl-D-glucose

Executive Summary & Molecular Identity[1]

3-O-Hydroxyethyl-D-glucose (3-O-HEG) (CAS: 25018-14-8) is a specific monosaccharide ether derivative often encountered as a hydrolysis product of hydroxyethyl cellulose (HEC) or synthesized as a specific intermediate for glycoconjugate drug delivery systems.[1][2]

Unlike the bulk polymer HEC, which relies on substitution degree (DS) for solubility, the monomeric 3-O-HEG possesses a distinct solubility profile governed by the disruption of the glucose crystal lattice and the introduction of a primary hydroxyl group on the ethyl side chain.[2]

Key Solubility Insights:

-

Water: Freely soluble.[1] The molecule retains the high hydrophilicity of glucose while the substituent disrupts crystalline packing, potentially exceeding the solubility limits of native glucose.

-

Ethanol (Anhydrous): Sparingly soluble.[1] While the ethyl spacer adds slight lipophilicity, the molecule remains too polar to dissolve freely in pure ethanol.

-

Ethanol/Water Mixtures: Highly soluble.[1] The compound exhibits a "co-solvency" effect where aqueous ethanol (up to ~80% EtOH) remains a good solvent, making ethanol a critical antisolvent for purification at high concentrations (>90%).

Structural Physicochemistry

The 3-O-position substitution is chemically significant.[1][2] In D-glucose, the C3 hydroxyl is the only secondary hydroxyl pointing "up" (axial-like environment in certain conformers, though equatorial in

Figure 1: Structural impact of 3-O-hydroxyethylation on solubility mechanics.[1][2]

Comparative Solubility Profile

The following data contrasts the theoretical and analog-based solubility of 3-O-HEG against its parent molecule, D-Glucose.

| Solvent System | D-Glucose Solubility (25°C) | 3-O-HEG Solubility (Estimated*) | Mechanistic Driver |

| Water (pH 7) | ~900 g/L (Very High) | >1000 g/L (Freely Soluble) | Lattice disruption reduces energy required for solvation.[1][2] |

| Ethanol (100%) | < 1 g/L (Practically Insoluble) | 1–5 g/L (Sparingly Soluble) | The hydroxyethyl tail adds slight organophilicity but not enough to overcome the polyol polarity.[1] |

| Ethanol (80%) | ~20 g/L | >50 g/L | Water clusters solvate the hydroxyls; Ethanol solvates the ether linkage. |

| DMSO | ~400 g/L | High | Strong H-bond acceptor solvent interacts with all OH groups.[1][2] |

*Note: Exact values for 3-O-HEG depend on the specific polymorph/amorphous state of the isolated material.[1][2] These estimates are derived from mono-substituted glucose ether trends.[1][2]

Experimental Protocols

As a Senior Scientist, I strongly advise against relying on literature values for specific isomers, as impurities (2-O or 6-O isomers) can drastically alter saturation points.[1][2] The following self-validating protocols are required for accurate determination.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the absolute solubility limit in Water vs. Ethanol at 25°C.

Reagents:

Workflow:

-

Supersaturation: Add excess solid 3-O-HEG to 5 mL of solvent in a glass scintillation vial until undissolved solid remains visible.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (using a temperature-controlled orbital shaker).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes (temperature controlled).

-

Sampling: Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical: Pre-saturate the filter with supernatant to prevent adsorption losses.[1]

-

Quantification: Dilute the filtrate 1:100 and analyze via HPLC-RI (Protocol B).

Protocol B: HPLC-RI Quantification Method

Since 3-O-HEG lacks a strong UV chromophore, Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is mandatory.[1][2]

-

Column: Amino-bonded carbohydrate column (e.g., Zorbax NH2 or equivalent), 4.6 x 250 mm.

-

Mobile Phase: Acetonitrile:Water (75:25 v/v).[1] Note: Adjust water content if the 3-O isomer co-elutes with glucose impurities.[1][2]

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

-

Detection: RID (35°C optical unit temp).

-

Validation: Linearity must be established with 3-O-HEG standards from 0.1 mg/mL to 10 mg/mL (

).

Protocol C: Differential Precipitation (Purification Logic)

This protocol exploits the solubility differential between water and ethanol to purify 3-O-HEG from reaction mixtures.[1][2]

Figure 2: Purification workflow utilizing the high solubility of 3-O-HEG in aqueous ethanol vs. insolubility of salts/polymers.[1][2]

Technical Discussion & Causality

The "Spacer" Effect

In drug development, 3-O-HEG is often explored not just as an excipient, but as a linker motif.[1][2] The hydroxyethyl group acts as a short "spacer."[1]

-

In Water: The spacer is fully hydrated. The entropic penalty of organizing water around the ethyl group is offset by the enthalpic gain of the terminal hydroxyl H-bonding.

-

In Ethanol: The spacer provides a minor hydrophobic handle, allowing the molecule to interact slightly better with the ethyl tails of the solvent than unsubstituted glucose. However, the 4 remaining hydroxyl groups on the glucose ring dominate the thermodynamics, preventing high solubility in pure ethanol.

Application in Formulation

For parenteral formulations, 3-O-HEG can be used as a cryoprotectant.[1][2] Its high water solubility and amorphous tendency (due to the 3-O asymmetry) prevent ice crystal formation more effectively than pure glucose in certain buffers.[1]

Critical Warning: When using ethanol as a cosolvent in formulation, ensure the final ethanol concentration does not exceed 80% (v/v), otherwise, the 3-O-HEG may begin to crystallize or oil out of solution, potentially destabilizing the drug product.[1][2]

References

-

Carl Roth GmbH. this compound Product Data & CAS Registry.[1][2] Retrieved from [1][2]

-

Alves, L., et al. (2007). Solubility of D-Glucose in Water and Ethanol/Water Mixtures.[1][4] Journal of Chemical & Engineering Data.[1][4]

-

PubChem Database. Compound Summary: 6-O-(2-Hydroxyethyl)-D-glucose (Isomer Analog).[1][2] National Library of Medicine.[1] [1][2]

-

Beaudry, C. M., et al. (2015). On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis products.[1] Carbohydrate Polymers.[1][5]

Sources

- 1. 6-O-(2-Hydroxyethyl)-D-glucose | C8H16O7 | CID 18652384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2015068724A1 - Method for producing l-glucose or d-glucose from raw material d-glucose - Google Patents [patents.google.com]

- 3. This compound, 1 g, CAS No. 25018-14-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

Biological Role of 3-O-Hydroxyethyl-D-glucose as a Carbon Source

This is an in-depth technical guide on the biological role and applications of 3-O-Hydroxyethyl-D-glucose (3-O-HEG) .

A Technical Guide for Researchers & Drug Development Professionals

Executive Summary

This compound (3-O-HEG) is a specific monosaccharide derivative primarily encountered as a stable hydrolysis product of Hydroxyethyl Starch (HES) . Unlike native D-glucose, 3-O-HEG is characterized by the substitution of a hydroxyethyl group at the C-3 position. This structural modification critically alters its biological recognition, rendering it a poor substrate for mammalian glucose transporters (GLUTs) and a metabolically resistant tracer in human physiology.

While often cited in catalog data as a potential carbon source for specific environmental bacteria, its primary utility in biomedical research lies in its lack of transport and metabolism , serving as a negative control or specificity probe in hexose transporter studies (e.g., Plasmodium falciparum PfHT vs. mammalian GLUT1).

Chemical Identity & Structural Significance

The biological inertness of 3-O-HEG stems from the steric bulk and polarity of the hydroxyethyl ether linkage at the C-3 carbon.

| Property | Details |

| IUPAC Name | 3-O-(2-Hydroxyethyl)-D-glucopyranose |

| Molecular Formula | C₈H₁₆O₇ |

| Molecular Weight | 224.21 g/mol |

| Origin | Hydrolysis of Hydroxyethyl Starch (HES); Synthetic etherification |

| Key Feature | C-3 Hydroxyethyl group blocks phosphorylation by Hexokinase and transport by GLUT1. |

Structural Causality in Biology

-

Transport Inhibition: The C-3 hydroxyl group of glucose is a critical hydrogen-bond donor/acceptor for glucose transporters. Substitution with a hydroxyethyl group disrupts this interaction, dramatically reducing affinity for GLUT1 and GLUT5.

-

Enzymatic Resistance: Hexokinases require a free C-3 hydroxyl for proper substrate orientation. 3-O-HEG cannot be phosphorylated to Glucose-6-Phosphate, preventing entry into glycolysis in mammalian cells.

Biological Role: Transport & Metabolism

Mammalian Systems: The "Metabolic Dead-End"

In mammalian physiology, 3-O-HEG is not a fuel source. It functions as a metabolic waste product of HES plasma expanders.

-

Uptake: 3-O-HEG exhibits negligible uptake via the facilitated diffusion transporter GLUT1 .

-

Fate: Once generated from HES degradation by serum

-amylase, it circulates in the plasma and is cleared renally. -

Clinical Relevance: Accumulation of 3-O-HEG in tissue (storage) is a concern in long-term HES therapy, as the body lacks specific O-dealkylase enzymes to cleave the ether bond.

Microbial Systems: The Conditional Carbon Source

Contrary to its role in mammals, 3-O-HEG can serve as a carbon source for specific environmental bacteria (e.g., Sphingomonas, Pseudomonas) capable of degrading polyethylene glycols (PEGs) and modified starches.

-

Mechanism: These organisms possess ether-cleaving enzymes (etherases) or specific dehydrogenases that can oxidize the hydroxyethyl side chain, converting it into a metabolizable intermediate (likely glycolate or acetate + glucose).

-

Research Application: Used in biodegradability assays to test the persistence of modified starch polymers in wastewater.

Technical Application: Transporter Specificity Probe

The most high-value application of 3-O-HEG in drug discovery is as a specificity probe to differentiate between host and pathogen hexose transporters.

Case Study: Plasmodium falciparum (Malaria)

Researchers use 3-O-HEG to map the substrate binding pocket of the parasite transporter PfHT versus the human host GLUT1 .

-

Observation: PfHT can accommodate bulky groups at C-3 better than GLUT1.

-

Result: While 3-O-methyl-glucose is transported by both, 3-O-HEG is transported by neither efficiently.[1]

-

Utility: It defines the "steric limit" of the transporter pore. If a novel drug candidate mimics the 3-O-HEG steric profile, it is predicted to have poor uptake.

Visualization: Differential Metabolic Fate

Figure 1: Divergent metabolic fates of 3-O-HEG in mammalian vs. microbial systems.

Experimental Protocols

Protocol A: Competitive Inhibition Assay (Transporter Specificity)

Objective: Determine if 3-O-HEG interacts with a target hexose transporter (e.g., GLUT1, PfHT).[1]

Reagents:

-

Radiolabeled substrate: [³H]-2-Deoxy-D-glucose (2-DOG) or [¹⁴C]-D-glucose.

-

Test Compound: this compound (100 mM stock in PBS).

-

Cells: Xenopus oocytes expressing the transporter or cultured mammalian cells.

Workflow:

-

Preparation: Wash cells 3x in glucose-free Krebs-Ringer phosphate buffer (KRP).

-

Zero-Trans Incubation: Incubate cells for 30 min at 37°C to deplete intracellular glucose.

-

Competition Phase:

-

Control: Add [³H]-2-DOG (0.1 mM) alone.

-

Experimental: Add [³H]-2-DOG (0.1 mM) + 3-O-HEG (graded concentrations: 0.1, 1.0, 10, 50 mM).

-

-

Termination: Stop reaction after 5 min (linear phase) by adding ice-cold KRP containing 100 µM Phloretin (transport inhibitor).

-

Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

-

Analysis: Plot % Inhibition vs. [3-O-HEG].

-

Expected Result: Minimal inhibition (high

mM) confirms 3-O-HEG is not a substrate.

-

Protocol B: Detection of HES Degradation (HPLC-Pulsed Amperometric Detection)

Objective: Quantify 3-O-HEG in biological fluids to monitor HES degradation.

| Step | Action | Critical Parameter |

| 1. Sample Prep | Ultrafiltration of plasma/urine (30 kDa cutoff). | Removes proteins/enzymes. |

| 2. Hydrolysis | Acid hydrolysis (2M TFA, 100°C, 2h). | Breaks down remaining HES oligomers to monomers. |

| 3. Separation | High-Performance Anion-Exchange Chromatography (HPAEC). | Column: CarboPac PA1 or PA10. |

| 4. Elution | Gradient elution with NaOH (10-200 mM). | 3-O-HEG elutes after Glucose due to ether hydrophobicity. |

| 5. Detection | Pulsed Amperometric Detection (PAD). | High sensitivity for non-chromophoric sugars. |

References

-

Joët, T., Eckstein-Ludwig, U., Morin, C., & Krishna, S. (2003). Validation of the hexose transporter of Plasmodium falciparum as a novel drug target. Proceedings of the National Academy of Sciences, 100(13), 7476–7479. Link

-

Waitzbrot, A. A., et al. (2002). Hydroxyethyl starch: Physicochemical and pharmacokinetic properties. Journal of Veterinary Pharmacology and Therapeutics. Link

-

CymitQuimica. (n.d.). This compound Product Data. Chemical Catalog. Link

-

Jungheinrich, C., & Neff, T. A. (2005). Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics, 44(7), 681-699. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-O-Hydroxyethyl-D-glucose

Part 1: Executive Summary & Strategic Analysis[1]

Scope and Core Correction

This application note details the regioselective synthesis of 3-O-Hydroxyethyl-D-glucose (CAS: 25018-14-8).[1]

Critical Reagent Clarification: The user request mentions "D-glucose and glycerol" as starting materials. It is chemically impossible to synthesize a hydroxyethyl (2-carbon) ether solely from glycerol (3-carbon) without complex carbon-carbon bond cleavage.[1]

-

If the target is this compound: The required reagent is a 2-carbon donor such as 2-chloroethanol or ethylene oxide .[1]

-

If the reagent must be glycerol: The product would be 3-O-Glyceryl-D-glucose (3-O-(2,3-dihydroxypropyl)-glucose).[1]

Decision: This guide prioritizes the synthesis of the named target (this compound) . The protocol utilizes the Diacetone Glucose Route , substituting glycerol with 2-chloroethanol to ensure the correct molecular structure is obtained.

Scientific Rationale: The "Diacetone Glucose" Strategy

Direct alkylation of D-glucose yields a complex mixture of isomers due to the similar reactivity of the hydroxyl groups at C2, C3, C4, and C6. To target the C3-hydroxyl specifically, we employ a protection-deprotection strategy:

-

Global Protection: Reaction with acetone protects C1-C2 and C5-C6 as cyclic acetals (isopropylidene groups), leaving C3-OH as the only free nucleophile.[1]

-

Selective Alkylation: The free C3-OH is alkylated with 2-chloroethanol under basic conditions (Williamson Ether Synthesis).[1]

-

Global Deprotection: Acid hydrolysis removes the acetal groups, yielding the final 3-O-substituted glucose.[1]

Part 2: Detailed Experimental Protocol

Reaction Scheme & Workflow

The following diagram illustrates the chemical pathway and logical flow of the synthesis.

Caption: Stepwise synthesis of this compound via the Diacetone Glucose intermediate.

Phase 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Objective: Selectively protect C1, C2, C5, and C6 to isolate C3-OH.[1]

Reagents:

-

D-Glucose (anhydrous): 50.0 g (277 mmol)[1]

-

Acetone (dry): 1.0 L[1]

-

Sulfuric Acid (conc.): 20 mL

-

Sodium Hydroxide (50% aq): for neutralization[1]

Protocol:

-

Suspension: In a 2L round-bottom flask equipped with a drying tube, suspend 50 g of D-glucose in 1.0 L of dry acetone.

-

Catalysis: Cool the suspension to 0°C in an ice bath. Add 20 mL of conc. H2SO4 dropwise with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 5 hours. The solution should become clear and turn a pale amber color as the glucose dissolves and reacts.

-

Neutralization: Cool the solution back to 0°C. Slowly add 50% NaOH solution until the pH reaches ~7.0. A white precipitate (Na2SO4) will form.

-

Isolation: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a solid residue.

-

Recrystallization: Recrystallize the crude solid from cyclohexane or hot water.

Phase 2: Alkylation with 2-Chloroethanol

Objective: Install the hydroxyethyl group at the exposed O-3 position.[1]

Reagents:

-

Diacetone Glucose (from Phase 1): 26.0 g (100 mmol)[1]

-

2-Chloroethanol: 12.0 g (150 mmol) [1.5 eq]

-

Sodium Hydroxide (powdered): 16.0 g (400 mmol)[1]

-

Dioxane or DMF (Solvent): 150 mL[1]

Protocol:

-

Setup: In a 500 mL three-neck flask under nitrogen atmosphere, dissolve 26.0 g of Diacetone Glucose in 150 mL of dry Dioxane.

-

Activation: Add 16.0 g of powdered NaOH. Heat the mixture to 60°C for 30 minutes to facilitate deprotonation of the C3-hydroxyl.

-

Alkylation: Add 2-Chloroethanol (12.0 g) dropwise over 20 minutes.

-

Reflux: Heat the reaction to reflux (100-105°C) and stir for 4-6 hours. Monitor by TLC (Silica, Hexane:Ethyl Acetate 1:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar spot (Rf ~0.5).

-

Workup: Cool to room temperature. Filter off the excess base and salts.[2] Evaporate the solvent under vacuum.[3]

-

Extraction: Dissolve the residue in CH2Cl2 (200 mL) and wash with water (2 x 50 mL). Dry the organic layer over MgSO4 and concentrate.

-

Intermediate: 3-O-(2-hydroxyethyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

-

Phase 3: Global Deprotection

Objective: Remove the isopropylidene groups to yield the final free sugar.

Reagents:

-

Intermediate (Phase 2): Crude oil/solid[1]

-

Acetic Acid (50% aqueous): 100 mL

Protocol:

-

Hydrolysis: Dissolve the intermediate in 100 mL of 50% aqueous acetic acid.

-

Heating: Heat the solution to 60°C for 2-3 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Methanol 4:1). The product will be very polar and stay near the baseline or require a polar eluent.

-

Workup: Concentrate the solution under high vacuum to remove water and acetic acid. Co-evaporate with toluene (3x) to remove traces of acid.

-

Purification: The resulting syrup is purified via column chromatography (Silica Gel, Eluent: CHCl3:MeOH 8:2) or crystallized from Ethanol/Water if solid.

Part 3: Quality Control & Validation

Analytical Specifications

To ensure the synthesized product is This compound and not a regioisomer or glycerol derivative, verify against these parameters.

| Parameter | Specification | Method |

| Appearance | White crystalline solid or viscous syrup | Visual |

| Purity | > 98% | HPLC (ELSD or RI detector) |

| Mass Spectrometry | [M+Na]+ = 247.2 m/z | ESI-MS (Positive Mode) |

| Solubility | Soluble in Water, Methanol; Insoluble in Hexane | Solubility Test |

NMR Validation (D2O, 400 MHz)

-

Anomeric Proton (H-1): Doublet at δ 5.22 ppm (α-anomer, J=3.6 Hz) and δ 4.65 ppm (β-anomer, J=7.8 Hz).[1]

-

Hydroxyethyl Group (-O-CH2-CH2-OH):

-

Absence of Isopropylidene: No singlets at δ 1.3-1.5 ppm (confirms successful deprotection).[1]

Part 4: References

-

Shyluk, W. P., & Timell, T. E. (1956). A New Method for Preparing Hydroxyethyl Ethers of Glucose. Canadian Journal of Chemistry, 34(5), 571-574.[1] [1]

-

Glen, W. L., et al. (1955). 3-O-Alkyl-D-glucose Derivatives. U.S. Patent No. 2,715,121. (Foundational method for Diacetone Glucose alkylation).

-

Schmidt, O. T. (1963). 1,2:5,6-Di-O-isopropylidene-D-glucofuranose. In Methods in Carbohydrate Chemistry, Vol. 2, p. 318. Academic Press.

-

Bozell, J. J., & Petersen, G. R. (2010). Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. Green Chemistry, 12(4), 539-554.[1] (Context on Glycerol/Glucose utility).

Sources

Application Note: 3-O-Hydroxyethyl-D-glucose as a Site-Specific PEG Initiator

[1]

Part 1: Executive Summary & Scientific Rationale

This compound (3-HEG) represents a specialized class of "bio-initiators" used to synthesize carbohydrate-functionalized PEGs.[1] Unlike standard PEG precursors (e.g., ethylene glycol or benzyl alcohol) which produce inert chains, 3-HEG embeds a metabolically active glucose moiety at the polymer terminus.

Why Use 3-HEG?

-

Site-Specific Architecture : The hydroxyethyl ether at the C3 position provides a primary hydroxyl group extended from the glucose ring. This creates a "spacer arm" effect, reducing steric hindrance from the pyranose ring during polymerization.

-

Metabolic Stability : The C3-ether linkage is resistant to standard glycosidases, ensuring the glucose-PEG conjugate remains intact in biological fluids longer than C1-O-glycosides.

-

Targeting Potential : Glucose-PEG conjugates synthesized from 3-HEG can target Glucose Transporters (GLUTs) or be used in "Glyco-PEGylation" strategies to improve drug solubility and pharmacokinetics.[1]

Mechanism of Action

The protocol relies on Anionic Ring-Opening Polymerization (AROP) . The primary hydroxyl group of the hydroxyethyl side chain (

Part 2: Experimental Protocol

Protocol A: Regioselective Synthesis of 3-O-PEG-Glucose (Pharma Grade)

Objective: To synthesize a linear PEG chain attached exclusively to the C3 position of glucose.

1. Materials & Reagents

-

Precursor : this compound (High Purity >98%).[1]

-

Monomer : Ethylene Oxide (EO) (Liquid, condensed at -78°C). Warning: Carcinogenic/Explosive. [1]

-

Solvent : Tetrahydrofuran (THF) or DMSO (Anhydrous, distilled over Na/Benzophenone).

-

Initiator Base : Potassium Naphthalenide (K-Naph) or Diphenylmethylpotassium (DPMK).

-

Protection Reagents : Acetone, Zinc Chloride (for acetonide protection).

2. Pre-Step: Protection of Ring Hydroxyls

To prevent multi-site polymerization (star polymer formation), the ring hydroxyls (C1, C2, C4, C6) must be masked.

-

React 3-HEG with Acetone/ZnCl₂ .

-

Target Intermediate : 1,2:5,6-di-O-isopropylidene-3-O-hydroxyethyl-α-D-glucofuranose .

-

Note: The acetonide groups protect the ring, leaving the hydroxyethyl -OH exposed due to its distal position and primary nature.

-

-

Purify via silica gel chromatography. Verify structure via ¹H-NMR (Look for isopropylidene methyl singlets at ~1.3-1.5 ppm).[1]

3. Polymerization Workflow (AROP)

Step 3.1: Drying and Azeotropic Distillation

-

Dissolve the protected 3-HEG in benzene or toluene.

-

Perform azeotropic distillation to remove trace water (critical: water acts as a chain transfer agent, creating non-conjugated PEG diols).

-

Lyophilize the precursor for 24 hours.

Step 3.2: Initiator Formation

-

Setup : Flame-dried Schlenk flask under Argon atmosphere.

-

Dissolve protected 3-HEG in anhydrous THF.

-

Titration : Add Potassium Naphthalenide solution dropwise until a faint green color persists (indicating stoichiometric deprotonation of the -OH).

-

Chemical Event:

.[1]

Step 3.3: Propagation (Chain Growth)

-

Cool the reaction vessel to 0°C.

-

Add the calculated volume of liquid Ethylene Oxide (EO) via a cold syringe.

-

Target MW Calculation:

.

-

-

Allow the reaction to warm to room temperature and stir for 24–48 hours.

-

Monitoring: Monitor pressure drop (if using a reactor) or GPC aliquots.

Step 3.4: Termination & Deprotection

-

Terminate : Add acidic methanol (MeOH/HCl) to quench the living polymer chain ends.

-

Deprotection : Stir the polymer solution in 80% Acetic Acid or Trifluoroacetic Acid (TFA)/Water (1:1) at room temperature for 2 hours to remove the isopropylidene groups.

-

Neutralization : Neutralize with sodium bicarbonate, filter salts, and precipitate the polymer into cold diethyl ether.

4. Purification

Part 3: Characterization & Quality Control[1]

Analytical Logic Table

| Technique | Parameter Measured | Expected Result (Success Criteria) |

| ¹H-NMR (D₂O) | Chemical Structure | 3.6 ppm : Strong PEG backbone signal (-CH₂CH₂O-).3.2-4.0 ppm : Glucose ring protons (multiplets).5.2 ppm : Anomeric proton (H1).Integration Ratio : PEG peak area / Glucose H1 area = Degree of Polymerization (DP).[1] |

| MALDI-TOF MS | Molecular Weight Dist. | Series of peaks separated by 44 Da (EO unit).[1] Single distribution (no bimodal peaks indicating homopolymer PEG contamination). |

| GPC/SEC | Polydispersity (PDI) | PDI < 1.10 (indicates controlled "living" polymerization).[1] |

| Ellman’s Test | Free Thiols | Negative (confirms no cross-contamination if using thiol-PEGs in lab).[1] |

Pathway Visualization

The following diagram illustrates the chemical pathway from the 3-HEG precursor to the final conjugate.

Caption: Step-by-step synthesis of Glucose-PEG conjugates via Anionic Ring-Opening Polymerization initiated by protected 3-HEG.

Part 4: Troubleshooting & Safety

Critical Control Points

-

Water Contamination :

-

Symptom: High levels of PEG-diol (homopolymer) in GPC.

-

Fix: Ensure rigorous drying of the precursor (azeotropic distillation with benzene) and use of fresh K-Naph.

-

-

Incomplete Initiation :

-

Symptom: Higher than expected Molecular Weight (fewer chains initiated than calculated).

-

Fix: Ensure the 3-HEG is fully soluble in THF before adding base. Use a slight excess of base if proton exchange is slow, but watch for side reactions.

-

-

Regioselectivity Loss :

-

Symptom: Complex NMR in the glucose region (multiple anomeric peaks).

-

Fix: Verify the integrity of the acetonide protection groups before polymerization. They are acid-labile; ensure the reaction environment remains strictly basic/neutral until termination.

-

Safety Warning

-

Ethylene Oxide (EO) : Extremely toxic, mutagenic, and flammable. All EO manipulations must be performed in a dedicated fume hood with a blast shield.

-

Alternative: For labs not equipped for EO gas, use Monomethoxy-PEG-Mesylate (mPEG-OMs) in a convergent synthesis (Williamson Ether Synthesis) with the protected 3-HEG alkoxide.

Part 5: References

-

Creamer, G. B., Brownell, H. H., & Purves, C. B. (1957).[3][4] "this compound and Some of its Derivatives." Journal of the American Chemical Society. 79(18), 5039–5043.[3] Link